3-(4-chlorophenyl)-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-(4-chlorophenyl)-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrido[2,1-b][1,3,5]thiadiazine core, which is a fused ring system containing nitrogen, sulfur, and oxygen atoms
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the pyrido[2,1-b][1,3,5]thiadiazine core: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenyl and methoxyphenyl groups: These substituents are introduced through substitution reactions using suitable reagents and catalysts.
Formation of the carbonitrile group:
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
3-(4-chlorophenyl)-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorophenyl or methoxyphenyl groups are replaced by other substituents using appropriate reagents and catalysts.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-chlorophenyl)-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
3-(4-chlorophenyl)-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can be compared with other similar compounds, such as:
3,5-bis-(4-methoxyphenyl)-3,4,5,6-tetrahydro-2H-1,3,5-thiadiazine-2-thione:
2,4,6-trisubstituted 1,3,5-triazines: These compounds have a similar triazine core but different substituents and structural features, resulting in unique chemical and biological properties.
The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical properties, which make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C21H18ClN3O2S |
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Molecular Weight |
411.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-8-(4-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C21H18ClN3O2S/c1-27-17-8-2-14(3-9-17)18-10-20(26)25-12-24(13-28-21(25)19(18)11-23)16-6-4-15(22)5-7-16/h2-9,18H,10,12-13H2,1H3 |
InChI Key |
SRNZPASMDKKQSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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